6-Amino-5-chloro-2-methylnicotinonitrile: A Critical Scaffold in Modern Medicinal Chemistry and Heterocyclic Synthesis
6-Amino-5-chloro-2-methylnicotinonitrile: A Critical Scaffold in Modern Medicinal Chemistry and Heterocyclic Synthesis
Executive Summary
In the landscape of modern drug discovery, highly functionalized pyridine derivatives serve as indispensable building blocks. 6-Amino-5-chloro-2-methylnicotinonitrile (CAS: 1504581-92-3) is a prime example of a multi-functional heterocyclic scaffold. Characterized by its precise arrangement of electron-donating (amino, methyl) and electron-withdrawing (chloro, nitrile) substituents, this compound provides medicinal chemists with orthogonal handles for late-stage functionalization and cyclization. It has gained significant prominence as a core intermediate in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors, which are actively investigated for the treatment of schizophrenia, Huntington's disease, and other neurodegenerative disorders[1],[2].
As a Senior Application Scientist, this guide explores the physical properties, structural causality, synthetic methodologies, and pharmacological applications of this essential chemical precursor.
Structural Chemistry & Causality of Reactivity
The synthetic utility of 6-amino-5-chloro-2-methylnicotinonitrile stems directly from its electronic distribution. The pyridine ring is inherently electron-deficient, but the substituents modulate its reactivity:
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C6-Amino Group (-NH₂): Strongly electron-donating via resonance, increasing the nucleophilicity of the ring at the ortho (C5) and para (C3) positions. It also acts as a primary nucleophile for downstream cyclization reactions (e.g., forming triazolo-pyridines)[3].
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C3-Nitrile Group (-CN): Strongly electron-withdrawing, it serves a dual purpose. It stabilizes intermediate anionic species during nucleophilic aromatic substitution (SNAr) and acts as a masked carboxylic acid, amide, or primary amine for subsequent derivatization.
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C5-Chloro Group (-Cl): Introduced regioselectively, the chlorine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[4].
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C2-Methyl Group (-CH₃): Provides a steric handle and weak inductive electron donation, further tuning the basicity of the adjacent pyridine nitrogen.
Physical and Chemical Properties
To ensure reproducibility in synthetic workflows, understanding the physical parameters and handling constraints of the scaffold is critical,[5].
| Property | Specification |
| Chemical Name | 6-Amino-5-chloro-2-methylnicotinonitrile |
| CAS Number | 1504581-92-3 |
| Linear Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.6 g/mol |
| Physical Form | Powder or crystals |
| Purity | ≥97% |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light |
| Hazard Statements | H301+H311+H331 (Toxic if swallowed/inhaled/skin contact), H315, H319 |
Synthesis Methodology & Mechanistic Causality
The synthesis of 6-amino-5-chloro-2-methylnicotinonitrile is typically achieved via the regioselective electrophilic aromatic substitution (chlorination) of 6-amino-2-methylnicotinonitrile[6].
Causality of Regioselectivity: The C5 position is ortho to the strongly activating amino group and meta to the deactivating nitrile group. Both directing effects synergistically funnel electrophilic attack exclusively to the C5 carbon, preventing over-chlorination or unwanted structural isomers.
Experimental Protocol: Regioselective Chlorination
This protocol is designed as a self-validating system to ensure high yield and regiochemical purity.
Step-by-Step Methodology:
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Preparation: Charge an oven-dried round-bottom flask with 6-amino-2-methylnicotinonitrile (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert nitrogen atmosphere.
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Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) in small portions. Causality: The slight stoichiometric excess ensures complete conversion, while the low temperature mitigates the exothermic nature of the substitution, preventing oxidative degradation of the amino group.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.
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System Validation (In-Process Control):
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LC-MS: Sample the reaction. The disappearance of the starting material (m/z 134 [M+H]⁺) and the appearance of the product peak at m/z 168 [M+H]⁺ with a characteristic 3:1 isotopic pattern (³⁵Cl / ³⁷Cl) confirms mono-chlorination.
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Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Final Validation: Analyze the purified product via ¹H NMR. The starting material exhibits two aromatic protons (C4-H, C5-H). The successful product will yield only a single aromatic proton resonance (C4-H) as a singlet, definitively validating substitution at the C5 position.
Fig 1: Regioselective electrophilic chlorination workflow yielding the target C5-chloro scaffold.
Applications in Drug Discovery: PDE10A Inhibitors
The most prominent application of 6-amino-5-chloro-2-methylnicotinonitrile is its use as an intermediate in the synthesis of triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine derivatives. These fused bicyclic systems are highly potent inhibitors of Phosphodiesterase 10A (PDE10A)[1],[2].
Biological Causality: PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. It is uniquely and highly expressed in the medium spiny projection neurons (MSNs) of the mammalian striatum[7]. By inhibiting PDE10A, intracellular levels of cAMP and cGMP are elevated, which subsequently modulates the dopaminergic and glutamatergic signaling pathways. This targeted mechanism is highly predictive of clinical antipsychotic activity, making these scaffold-derived inhibitors critical in developing therapeutics for schizophrenia and Huntington's disease[2].
Fig 2: Mechanism of PDE10A inhibition by scaffold-derived triazolo-pyridines in spiny neurons.
Safety, Handling, and Storage Protocols
Due to the presence of the nitrile and chlorinated pyridine moieties, strict safety protocols must be adhered to:
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Toxicity: The compound is classified under Danger (Signal Word) with hazard codes H301+H311+H331, indicating it is highly toxic if swallowed, in contact with skin, or inhaled.
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PPE Requirements: Handling must be restricted to a certified fume hood (P271). Operators must wear chemically resistant nitrile gloves, lab coats, and appropriate face protection (P280).
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Storage: To prevent oxidative degradation of the amino group and hydrolysis of the nitrile, the compound must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen), protected from light, at 2-8°C.
References
- US Patent 2015/0148332 A1. "Triazolo compounds as PDE10 inhibitors." Google Patents.
- US Patent 9771349 B2. "Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors." Google Patents.
- US Patent 2014/0275531 A1. "Substituted pyridine and pyrazine compounds as PDE4 inhibitors." Google Patents.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2013178572A1 - Triazolo compounds as pde10 inhibitors - Google Patents [patents.google.com]
- 3. WO2013178572A1 - Triazolo compounds as pde10 inhibitors - Google Patents [patents.google.com]
- 4. US9771349B2 - Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 5. 6-Amino-5-chloro-2-methylnicotinonitrile | 1504581-92-3 [sigmaaldrich.com]
- 6. US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
